molecular formula C11H14O4 B8319411 4-(Tert-butoxycarbonyloxy)phenol

4-(Tert-butoxycarbonyloxy)phenol

Cat. No. B8319411
M. Wt: 210.23 g/mol
InChI Key: KXUKRZZEHBUWKN-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

Ethanol (100 ml) and 10%-Pd/C (0.5 g) were added to 1-(tert-butoxycarbonyloxy)-4-benzyloxybenzene (10.0 g:33.3 mmol) of synthesized in the Example 13, and the mixture was subjected to hydrogenolysis under H2 atmosphere with stirring at a room temperature. After completion of the reaction, Pd/C was removed by filtration, and then the solvent was removed. The obtained residue was recrystallized from a mixed solvent of hexane/toluene to give 6.74 g (32.1 mmol) of 4-(tert-butoxycarbonyloxy)phenol.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
1-(tert-butoxycarbonyloxy)-4-benzyloxybenzene
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([O:8][C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
1-(tert-butoxycarbonyloxy)-4-benzyloxybenzene
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of synthesized in the Example 13
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized from a mixed solvent of hexane/toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.1 mmol
AMOUNT: MASS 6.74 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.